[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
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Overview
Description
The compound’s IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol . It belongs to the class of cyclopenta[a]phenanthrenes and has a molecular formula of C30H52O .
Molecular Structure Analysis
The compound’s structure consists of a complex arrangement of carbon atoms, hydrogen atoms, and oxygen atoms. It contains several stereocenters, making it a chiral molecule. The 3D structure can be visualized using tools like ChemSpider .
Scientific Research Applications
5,22-Stigmastadien-3β-yl p-toluenesulfonate : This research discusses a compound with a similar complex structure, focusing on its crystal structure and supramolecular interactions (Ketuly et al., 2010).
Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate : This paper examines a compound with a similar steroidal structure, providing insights into its crystal configuration, particularly the conformation of its rings and intermolecular interactions (Zhou et al., 2015).
17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge : This study explores a compound structurally related to the query compound, isolated from a traditional Chinese medicinal plant, and discusses its crystal structure and molecular interactions (Zhang et al., 2012).
Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene : This research details the crystal structure of a related steroidal compound, including its conformation and hydrogen bonding interactions (Zhou et al., 2015).
3β-Acetoxy-6-hydroxyiminocholestane : This paper discusses the crystal structure and molecular interactions of a cholestane derivative, a compound structurally similar to the query compound (Ketuly et al., 2011).
Two androsterone derivatives as inhibitors of androgen biosynthesis : This study examines androsterone derivatives with a similar complex steroidal structure, focusing on their biological activity and molecular conformation (Djigoué et al., 2012).
Computer aided screening and evaluation of herbal therapeutics against MRSA infections : This research includes a compound structurally similar to the query compound, β-sitosterol, and discusses its potential as a therapeutic agent against MRSA infections, highlighting the importance of computer-aided drug design in identifying new therapeutics (Skariyachan et al., 2011).
9α-Bromo analog of beclometasone dipropionate monohydrate : This paper focuses on the crystal structure and molecular interactions of a beclometasone analog, which shares structural similarities with the query compound (Ketuly et al., 2009).
Crystal structure and electrostatic properties of prednisolone acetate : This study explores prednisolone acetate, a corticosteroid with a similar structure to the query compound, focusing on its crystal structure and electrostatic properties (Shahid et al., 2017).
Synthesis of liver X receptor agonists from hydeoxycholic acid : This research discusses the synthesis of LXR agonists from hydeoxycholic acid, using a steroidal scaffold similar to the query compound, and highlights their potential in regulating cholesterol metabolism (Ching, 2013).
Mechanism of Action
Target of Action
The primary target of (+/-)13-HODE cholesteryl ester is cholesteryl linoleate , a major component of Low-Density Lipoprotein (LDL) .
Mode of Action
The compound is produced by the Cu2±catalyzed oxidation of LDL . It interacts with its target, cholesteryl linoleate, through the action of 15-Lipoxygenase (15-LO) from rabbit reticulocytes and human monocytes .
Biochemical Pathways
The biochemical pathway involved in the action of (+/-)13-HODE cholesteryl ester is the metabolism of cholesteryl linoleate . This process is catalyzed by 15-LO, leading to the production of (+/-)13-HODE cholesteryl ester .
Result of Action
The result of the action of (+/-)13-HODE cholesteryl ester is the production of oxidized LDL . This is significant as oxidized LDL plays a crucial role in the development of atherosclerosis .
Action Environment
The action of (+/-)13-HODE cholesteryl ester is influenced by the presence of Cu2+ ions which catalyze the oxidation of LDL . The environment within atherosclerotic lesions, where the compound was originally extracted, may also play a role .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-ZCNQQENXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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